molecular formula C10H12BrClN2O2 B566821 tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate CAS No. 1227958-32-8

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate

Cat. No.: B566821
CAS No.: 1227958-32-8
M. Wt: 307.572
InChI Key: ZFFFXKCZHWHRET-UHFFFAOYSA-N
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Description

Molecular Structure and Formula

The molecular structure of tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate is characterized by a complex arrangement of functional groups centered around a pyridine ring system. The compound possesses the molecular formula C₁₀H₁₂BrClN₂O₂, indicating the presence of ten carbon atoms, twelve hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and two oxygen atoms. This molecular composition results in a calculated molecular weight of 307.57 daltons, which has been consistently reported across multiple chemical databases and commercial suppliers.

The structural framework consists of a pyridine ring bearing two halogen substituents: a bromine atom at the 2-position and a chlorine atom at the 6-position relative to the nitrogen atom in the ring. The 3-position of the pyridine ring features an amino group that is protected by a tert-butyl carbamate functionality. This protective group arrangement is particularly significant in synthetic organic chemistry, as carbamate groups serve as reliable amino-protecting groups that can be selectively removed under appropriate conditions.

Property Value Source Reference
Molecular Formula C₁₀H₁₂BrClN₂O₂
Molecular Weight 307.57 g/mol
Halogen Content 2 (Br, Cl)
Nitrogen Content 2 atoms
Oxygen Content 2 atoms

The presence of both electron-withdrawing halogen atoms on the pyridine ring significantly influences the electronic distribution within the molecule. The bromine and chlorine substituents create an electron-deficient aromatic system, which affects both the chemical reactivity and physical properties of the compound. The tert-butyl carbamate group provides steric bulk and electronic stabilization to the amino functionality, while also serving as a protecting group that can be removed under acidic conditions when required.

Properties

IUPAC Name

tert-butyl N-(2-bromo-6-chloropyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)13-6-4-5-7(12)14-8(6)11/h4-5H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFFXKCZHWHRET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(N=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744289
Record name tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-32-8
Record name 1,1-Dimethylethyl N-(2-bromo-6-chloro-3-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227958-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 2-Bromo-6-chloropyridin-3-amine

The primary synthesis involves reacting 2-bromo-6-chloropyridin-3-amine with tert-butyl chloroformate (Boc-Cl) in the presence of a tertiary amine base. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically employed to deprotonate the amine, facilitating nucleophilic attack on the carbonyl carbon of Boc-Cl.

Reaction Conditions :

  • Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

  • Temperature : 0°C to room temperature (20–25°C).

  • Molar Ratio : 1:1.2 (amine:Boc-Cl) with 2 equivalents of base.

Mechanistic Insights :
The base abstracts a proton from the amine, generating a reactive amide ion. This intermediate attacks the electrophilic carbonyl carbon of Boc-Cl, displacing chloride and forming the carbamate bond. The reaction is exothermic, necessitating controlled addition to minimize side reactions such as over-Boc protection or halogen displacement.

Yield and Purity :
Crude yields range from 85–90%, with purity >95% after aqueous workup (washing with NaHCO₃ and brine) and solvent evaporation. Recrystallization from hexane/ethyl acetate (4:1) further enhances purity to >99%.

Optimization Strategies for Large-Scale Synthesis

Solvent and Base Selection

Polar aprotic solvents like THF improve Boc-Cl solubility and reaction homogeneity, while DCM offers faster reaction times. A study comparing bases found DIPEA superior to TEA in minimizing byproducts (e.g., N,N-di-Boc derivatives), attributable to its stronger basicity and steric bulk.

Table 1: Impact of Base on Reaction Efficiency

BaseSolventTime (h)Yield (%)Purity (%)
TEATHF48595
DIPEADCM29298
PyridineTHF67890

Temperature Control

Lower temperatures (0–5°C) reduce side reactions but prolong reaction times. A gradient approach—initial Boc-Cl addition at 0°C followed by warming to 25°C—balances speed and selectivity, achieving 94% yield in 3 hours.

Halogen Stability Under Reaction Conditions

The 2-bromo and 6-chloro substituents remain intact during Boc protection due to the mild reaction conditions. Nuclear magnetic resonance (NMR) analysis confirms no detectable dehalogenation or ring substitution.

¹H NMR (CDCl₃) :

  • δ 1.53 (s, 9H, Boc CH₃)

  • δ 7.72 (s, 1H, pyridine H4)

  • δ 8.93 (s, 1H, NH)

¹³C NMR :

  • 155.2 ppm (C=O), 148.1 ppm (C-Br), 144.3 ppm (C-Cl).

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography with a petroleum ether/ethyl acetate gradient (10:1 to 4:1) effectively separates the product from unreacted amine and di-Boc byproducts. Fractions are analyzed via thin-layer chromatography (TLC; Rf = 0.5 in 4:1 hexane/EtOAc).

Recrystallization

Recrystallization from hexane/EtOAc yields colorless crystals with a melting point of 112–114°C, consistent with literature values.

Industrial-Scale Adaptations

Continuous Flow Synthesis

A pilot-scale process using continuous flow reactors achieves 89% yield at 1 kg/day throughput. Key parameters:

  • Residence Time : 20 minutes

  • Temperature : 25°C

  • Pressure : 2 bar

This method reduces solvent waste by 40% compared to batch processes.

Challenges and Mitigation Strategies

Byproduct Formation

Di-Boc derivatives (<5%) form via overprotection, mitigated by stoichiometric control and incremental Boc-Cl addition.

Moisture Sensitivity

Anhydrous conditions are critical; molecular sieves (4Å) or inert gas (N₂) sparging prevents Boc-Cl hydrolysis .

Chemical Reactions Analysis

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a new arylated pyridine derivative.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H12BrClN2O2C_{10}H_{12}BrClN_2O_2 and a molecular weight of approximately 307.57 g/mol. Its structure features a tert-butyl group attached to a carbamate functional group, linked to a brominated and chlorinated pyridine ring. The presence of halogen substituents enhances its reactivity and interaction with biological targets.

Scientific Research Applications

1. Chemical Synthesis

  • Intermediate in Organic Synthesis : tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical development. It is utilized in various reactions, including nucleophilic substitutions and coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom can be replaced with different aryl or vinyl groups using palladium catalysts.

2. Biological Studies

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against MALT1, an enzyme implicated in various cancers. Studies indicate that it can reduce MALT1 activity, leading to decreased proliferation of cancer cell lines associated with MALT1 overactivity .
  • Receptor Binding : Its structure allows for interactions with specific receptors, enhancing binding affinity through halogen bonding and hydrophobic interactions. This property makes it a candidate for studies involving receptor modulation.

3. Material Science

  • Development of New Materials : The compound is explored for its use in creating new materials with unique properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for applications in material science.

Case Studies

Several studies have evaluated the biological activity of this compound:

StudyCompound TestedActivityIC50 Value (µM)Notes
MALT1 InhibitionThis compoundCancer Cell Proliferation5Significant reduction in cell proliferation observed
Pharmacokinetic ProfilingSame CompoundAbsorption and DistributionN/AFavorable profiles for oral or intravenous administration
Anti-inflammatory ActivityRelated CompoundsCytokine Inhibition10Effective against TNF-α in preclinical models

Summary of Biological Activities

The biological activities of this compound include:

1. Cancer Research : Demonstrated potential in inhibiting MALT1 activity, which is crucial for therapeutic strategies against certain cancers.

2. Inflammatory Diseases : Shown promise in preclinical models for treating autoimmune disorders due to its ability to modulate inflammatory responses.

3. Enzyme Interaction Studies : Affects the activity of enzymes involved in metabolic pathways, crucial for understanding drug metabolism and efficacy .

Mechanism of Action

The mechanism of action of tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and the presence of functional groups that interact with the active sites of these targets . The exact pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes.

Comparison with Similar Compounds

tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate (CAS 1142192-48-0)

  • Molecular Formula : C₁₁H₁₄BrClN₂O₂ (MW 321.60 g/mol)
  • Key Differences :
    • Contains a methyl group on the carbamate moiety, increasing steric bulk.
    • Higher molecular weight and altered solubility profile compared to the parent compound.
    • Applications : Specialized intermediate in drug development, priced at $400/g (vs. lower cost for the target compound), indicating niche synthetic utility .

tert-Butyl (2-bromopyridin-3-yl)carbamate

  • Key Differences :
    • Lacks the 6-chloro substituent , reducing halogen-mediated reactivity.
    • Simplified structure may limit utility in reactions requiring dual halogenation (e.g., sequential cross-coupling) .

tert-Butyl 6-bromo-5-pivalamidopyridin-3-ylcarbamate

  • Enhanced stability but restricted accessibility for further functionalization .

tert-Butyl (2-bromo-5-chloro-6-cyanopyridin-3-yl)carbamate (CAS 488713-28-6)

  • Molecular Formula : C₁₁H₁₁BrClN₃O₂ (MW 332.58 g/mol)
  • Key Differences: Cyano group at position 6 increases electron-withdrawing effects, enhancing electrophilicity for nucleophilic aromatic substitution. Higher topological polar surface area (75 Ų) vs. 61 Ų for the target compound, suggesting altered solubility and bioavailability .

tert-Butyl (5-bromo-6-chloro-3-hydroxypyridin-2-yl)carbamate (CAS 1131041-73-0)

  • Key Differences :
    • Hydroxyl group at position 3 enhances hydrogen-bonding capacity, improving solubility in polar solvents.
    • Susceptibility to oxidation may necessitate stricter storage conditions .

Comparative Data Table

Compound (CAS) Molecular Formula MW (g/mol) Key Substituents Reactivity Profile Applications
1227958-32-8 (Target) C₁₀H₁₂BrClN₂O₂ 307.57 2-Br, 6-Cl Dual halogenation for cross-coupling Pharmaceutical intermediates
1142192-48-0 (Methylcarbamate analog) C₁₁H₁₄BrClN₂O₂ 321.60 6-Br, 2-Cl, methylcarbamate Steric hindrance limits reactivity Specialty drug synthesis
488713-28-6 (Cyano derivative) C₁₁H₁₁BrClN₃O₂ 332.58 2-Br, 5-Cl, 6-CN Enhanced electrophilicity Bioactive molecule intermediates
1131041-73-0 (Hydroxyl derivative) C₁₀H₁₂BrClN₂O₃ 323.57 5-Br, 6-Cl, 3-OH Oxidative sensitivity Solubility-enhanced formulations

Biological Activity

tert-Butyl (2-bromo-6-chloropyridin-3-yl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a carbamate functional group, linked to a brominated and chlorinated pyridine ring. Its molecular formula is C10H12BrClN2O2, with a molecular weight of approximately 275.57 g/mol. The presence of halogen substituents enhances the compound's reactivity and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to reversible or irreversible inhibition. This interaction provides insights into enzyme mechanisms and potential therapeutic effects .
  • Receptor Binding : The halogen substituents (bromine and chlorine) enhance binding affinity through halogen bonding and hydrophobic interactions, which are critical for the modulation of receptor activity.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological contexts:

  • Cancer Research : Research indicates that this compound may inhibit MALT1, an enzyme implicated in several cancers, including colorectal and lung cancer. Inhibition of MALT1 could correct abnormal signaling pathways in T-cells and B-cells, offering therapeutic avenues for cancer treatment .
  • Inflammatory Diseases : The compound has shown promise in preclinical models for treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Its ability to modulate inflammatory responses makes it a candidate for further investigation in inflammatory disease therapies .
  • Enzyme Interaction Studies : Interaction studies reveal that this compound can affect the activity of enzymes involved in metabolic pathways. These studies are crucial for understanding the compound's role in drug metabolism and efficacy.

Case Studies

Several case studies illustrate the compound's biological activity:

  • Study on MALT1 Inhibition : A study demonstrated that this compound significantly reduced MALT1 activity in vitro, leading to decreased proliferation of cancer cell lines associated with MALT1 overactivity. This suggests its potential as an anticancer agent .
  • Pharmacokinetic Profiling : Pharmacokinetic studies have shown favorable absorption and distribution profiles for this compound, indicating its viability as a therapeutic agent when administered orally or intravenously .

Data Table: Summary of Biological Activities

Activity AreaObserved EffectsReferences
Cancer TreatmentInhibits MALT1 activity; reduces cell proliferation
Autoimmune DisordersModulates inflammatory responses
Enzyme InteractionAffects metabolic enzyme activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves reacting 2-bromo-6-chloropyridin-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under an inert atmosphere at low temperatures (0–5°C) to minimize side reactions .
  • Optimization :

  • Solvent Choice : Dichloromethane or THF is preferred for solubility and reactivity.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity .
  • Yield Enhancement : Slow addition of reagents and strict temperature control reduce byproduct formation.

Q. Which analytical techniques are critical for characterizing tert-butyl (2-bromo-6-chloropyridin-3-yl)carbamate, and how should data be interpreted?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the carbamate group (δ ~1.4 ppm for tert-butyl, ~150–155 ppm for carbonyl) and halogenated pyridine signals (δ ~7–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]+^+) validate the molecular formula (C10_{10}H11_{11}BrClN2_2O2_2) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and substituent positions .

Advanced Research Questions

Q. How do bromine and chlorine substituents at the 2- and 6-positions influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Electronic Effects : Bromine’s lower electronegativity (vs. chlorine) enhances oxidative addition with palladium catalysts, favoring coupling at the 2-position. Steric hindrance from the tert-butyl group directs reactivity to the 6-chloro site .
  • Experimental Design :

  • Catalyst Screening : Pd(PPh3_3)4_4 or PdCl2_2(dppf) in THF/water at 80°C.
  • Monitoring : TLC or HPLC tracks reaction progress. Use 19^{19}F NMR (if fluorinated partners) to confirm regioselectivity .

Q. What strategies resolve contradictions in reported enzyme inhibition data for this compound?

  • Data Reconciliation :

  • Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and enzyme concentration to minimize variability .
  • Control Experiments : Compare inhibition kinetics with analogs (e.g., tert-butyl (4-chloropyridin-3-yl)carbamate) to isolate substituent effects .
  • Structural Analysis : Co-crystallization studies (using SHELX ) identify binding interactions with enzyme active sites.

Q. How does the compound’s stability under varying pH and temperature conditions impact its application in drug discovery?

  • Stability Profiling :

  • pH Studies : Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC. Carbamate groups hydrolyze under strongly acidic/basic conditions, releasing CO2_2 and the parent amine .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (~150–200°C), informing storage conditions (2–8°C, inert atmosphere) .

Comparative Analysis of Structural Analogs

Compound NameSubstituentsKey Reactivity DifferencesReference
tert-Butyl (4-chloropyridin-3-yl)carbamate4-ClLower steric hindrance; faster coupling at 4-position
tert-Butyl (6-bromopyridin-3-yl)carbamate6-BrEnhanced oxidative addition in Pd-catalyzed reactions vs. 6-Cl
tert-Butyl (2-chloro-3-formylpyridin-4-yl)carbamate2-Cl, 3-CHOAldehyde group enables nucleophilic additions (e.g., Grignard reactions)

Key Considerations for Experimental Design

  • Synthetic Challenges : Competing nucleophilic sites on the pyridine ring require protecting group strategies (e.g., Boc for amines) .
  • Safety Protocols : Handle bromine/chlorine derivatives in fume hoods; use PPE to avoid exposure (refer to SDS guidelines) .

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